

Application Notes and Protocols for Identifying Transient Protein-Protein Interactions using DSSO

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Compound of Interest

Compound Name: *Disuccinimidyl sulfoxide*

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Introduction: The Challenge of Transient Protein-Protein Interactions

Transient protein-protein interactions (PPIs) are fundamental to cellular processes, governing dynamic events such as signal transduction, enzyme-substrate recognition, and protein trafficking.^{[1][2]} These interactions are often characterized by low affinity and short lifetimes, making them notoriously difficult to capture and study using traditional methods like co-immunoprecipitation, which may fail to preserve these fleeting associations during experimental procedures.^{[2][3]} Chemical crosslinking, coupled with mass spectrometry (XL-MS), has emerged as a powerful technique to stabilize these transient complexes in their native cellular environment, allowing for their identification and the mapping of interaction interfaces.^{[3][4][5]}

Disuccinimidyl sulfoxide (DSSO) is an amine-reactive, membrane-permeable, and mass spectrometry (MS)-cleavable crosslinker that has proven to be particularly effective for studying PPIs.^{[6][7]} Its key advantage lies in its MS-cleavable nature. The sulfoxide bond in the DSSO spacer arm can be selectively fragmented during tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID).^{[4][7][8]} This fragmentation pattern simplifies the identification of crosslinked peptides, which can be challenging with non-cleavable crosslinkers.^{[4][9]} The ability to confidently identify the constituent peptides of a crosslink provides direct

evidence of a protein-protein interaction and offers spatial constraints for structural modeling.
[10][11]

Principle of DSSO Crosslinking and MS-Cleavage

DSSO contains two N-hydroxysuccinimide (NHS) esters that react with primary amines (the N-terminus of proteins and the side chain of lysine residues) to form stable amide bonds.[6][7] The 10.1 Å spacer arm of DSSO is well-suited for capturing interactions at protein interfaces.[4]

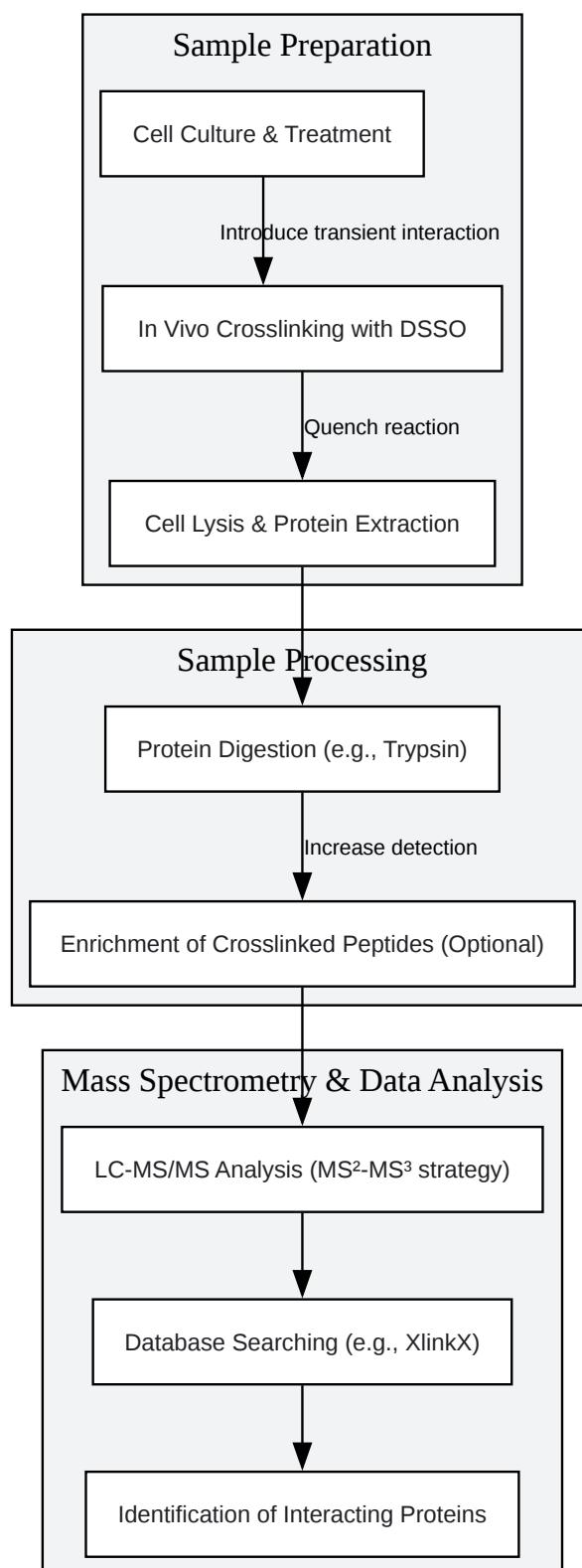
The defining feature of DSSO is its MS-cleavable sulfoxide bond.[12] During CID in the mass spectrometer, this bond breaks, leaving characteristic remnant masses on the two previously linked peptides.[4][13] This allows for a unique MS²-MS³ workflow:

- MS¹: The intact crosslinked peptide is detected.
- MS²: The precursor ion is fragmented by CID, cleaving the DSSO linker and separating the two peptides. This results in a characteristic fragmentation pattern that can be used to trigger subsequent analysis.[9]
- MS³: The individual peptide fragments are then subjected to further fragmentation to determine their amino acid sequences.[4][9]

This multi-stage fragmentation strategy significantly improves the confidence of crosslinked peptide identification.[4][14]

Experimental Workflow and Signaling Pathway Visualization

The general workflow for identifying transient PPIs using DSSO involves several key steps, from cell treatment to data analysis.



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Caption: Experimental workflow for DSSO-based transient PPI identification.

To illustrate a hypothetical signaling pathway where a transient interaction is captured by DSSO, consider the following diagram:

Caption: DSSO captures the transient interaction between Kinase A and its Substrate.

Detailed Experimental Protocols

In Vivo Crosslinking of Transient Interactions

This protocol is a general guideline and may require optimization for specific cell types and target proteins.

Materials:

- Cells of interest cultured to the desired confluence.
- Phosphate-buffered saline (PBS), pH 7.4.
- DSSO (e.g., Thermo Scientific™ Pierce™ DSSO).
- Anhydrous dimethyl sulfoxide (DMSO).
- Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M ammonium bicarbonate.
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Cell scrapers.

Procedure:

- Cell Preparation: Grow cells to approximately 80-90% confluence. If the transient interaction is induced by a specific stimulus (e.g., growth factor, drug), treat the cells accordingly to maximize the interacting protein population.
- DSSO Preparation: Immediately before use, prepare a fresh stock solution of DSSO in anhydrous DMSO. A typical stock concentration is 25-50 mM.
- Crosslinking Reaction: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add pre-warmed PBS containing the desired final concentration of DSSO to the

cells. The optimal concentration of DSSO needs to be determined empirically but typically ranges from 0.25 to 2 mM. c. Incubate for 30 minutes at room temperature or 37°C. Shorter incubation times may be necessary for highly transient interactions.

- Quenching: a. Aspirate the DSSO-containing PBS. b. Add quenching buffer to a final concentration of 20-50 mM Tris or 50 mM ammonium bicarbonate. c. Incubate for 15 minutes at room temperature to quench any unreacted DSSO.
- Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer and scrape the cells. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the crosslinked proteins.

Protein Digestion and Sample Preparation for MS

Materials:

- Dithiothreitol (DTT).
- Iodoacetamide (IAA).
- Trypsin (mass spectrometry grade).
- Ammonium bicarbonate buffer (50 mM, pH 8.0).
- Formic acid (FA).
- Acetonitrile (ACN).
- C18 solid-phase extraction (SPE) cartridges.

Procedure:

- Reduction and Alkylation: a. To the protein lysate, add DTT to a final concentration of 10 mM. b. Incubate at 56°C for 30 minutes. c. Cool to room temperature and add IAA to a final concentration of 20 mM. d. Incubate in the dark at room temperature for 30 minutes.

- Digestion: a. Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of detergents or other interfering substances. b. Add trypsin at a 1:50 to 1:100 (trypsin:protein) ratio. c. Incubate overnight at 37°C.
- Desalting: a. Acidify the digest with formic acid to a pH of ~2-3. b. Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions. c. Elute the peptides and dry them in a vacuum centrifuge.

Enrichment of Crosslinked Peptides (Optional but Recommended)

The abundance of crosslinked peptides is typically low compared to linear peptides.[\[15\]](#)[\[16\]](#) Enrichment can significantly increase the number of identified crosslinks. Strong cation exchange (SCX) or size exclusion chromatography (SEC) are commonly used methods.[\[16\]](#)

LC-MS/MS Analysis

Instrumentation:

- A high-resolution mass spectrometer capable of MS³ fragmentation (e.g., Thermo Scientific™ Orbitrap Fusion™ Tribrid™ or similar).[\[15\]](#)
- A nano-liquid chromatography (nLC) system.

Procedure:

- LC Separation: Resuspend the dried peptides in a suitable buffer (e.g., 0.1% formic acid) and inject them onto the nLC system. Separate the peptides using a gradient of increasing acetonitrile concentration.
- MS Acquisition: a. Set the mass spectrometer to acquire data in a data-dependent mode. b. MS¹: Acquire full scan MS spectra to detect precursor ions. c. MS²: Select the most intense precursor ions for CID fragmentation. d. MS³: Use a real-time search or a specific algorithm to detect the characteristic DSSO fragment signature in the MS² spectra. Trigger an MS³ acquisition on these fragment ions for sequencing.[\[14\]](#) Stepped HCD can also be an effective alternative to CID-MS³.[\[17\]](#)

Data Analysis

Specialized software is required to analyze the complex spectra generated from DSSO crosslinking experiments. Software packages like Proteome Discoverer with the XlinkX node, MeroX, or similar tools are designed to identify the characteristic DSSO fragmentation patterns and match the MS³ spectra to peptide sequences from a protein database.^[7] The output will be a list of identified crosslinked peptides, specifying the two linked proteins and the specific lysine residues involved.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for DSSO crosslinking experiments. These values should be considered as starting points for optimization.

Parameter	In Vivo Crosslinking	In Vitro Crosslinking
DSSO Concentration	0.25 - 2 mM	10-1000 fold molar excess over protein
Protein Concentration	N/A (whole cells)	1-10 µM
Incubation Time	15 - 60 minutes	30 - 60 minutes
Incubation Temperature	Room Temperature or 37°C	Room Temperature
Quenching Reagent	20-50 mM Tris or 50 mM Ammonium Bicarbonate	20-50 mM Tris or 50 mM Ammonium Bicarbonate
Quenching Time	15 minutes	15 minutes

Conclusion

DSSO crosslinking combined with mass spectrometry is a robust and powerful method for the identification and characterization of transient protein-protein interactions. The MS-cleavable nature of DSSO greatly simplifies data analysis and increases the confidence of interaction identification. By carefully optimizing the experimental parameters, researchers can successfully capture fleeting interactions in their native cellular context, providing invaluable insights into dynamic biological processes and potential targets for therapeutic intervention.

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